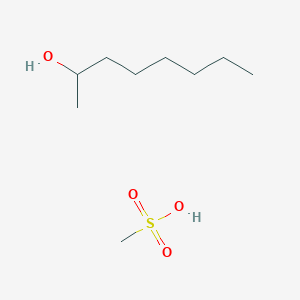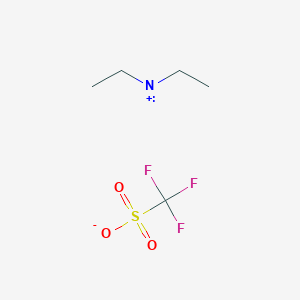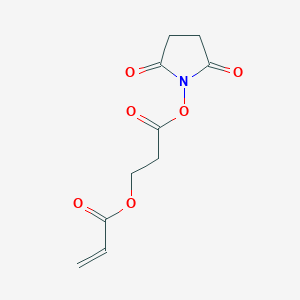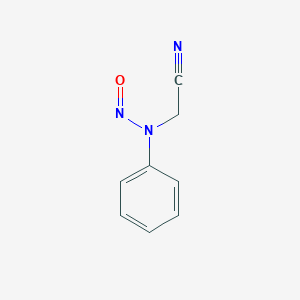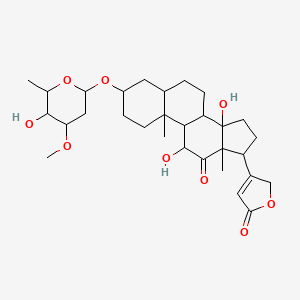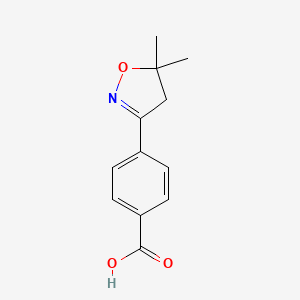
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol This compound features a benzoic acid moiety substituted with a 5,5-dimethyl-4,5-dihydroisoxazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method is the (3 + 2) cycloaddition reaction, where hydroxyimoyl halides react with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction can be catalyzed by copper (I) or ruthenium (II) to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can significantly reduce reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxazoles.
Reduction: The compound can be reduced to form dihydroisoxazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.
Uniqueness
4-(5,5-Dimethyl-4,5-dihydroisoxazol-3-yl)benzoic acid is unique due to the combination of the isoxazole ring and the benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-(5,5-dimethyl-4H-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(2)7-10(13-16-12)8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SFMDMPBCJYZENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
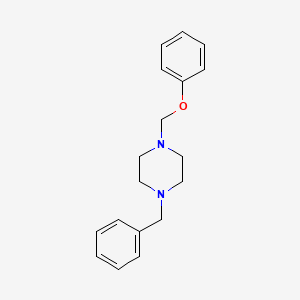

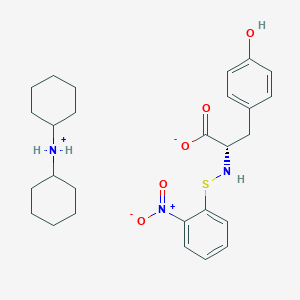
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
